Moderate NK1 Binding Affinity
ASN-1377642 demonstrates a binding affinity (Ki) of 251 nM for the NK1 receptor . This potency is distinct from that of high-affinity clinical candidates like Aprepitant and Vofopitant. It represents an intermediate potency between these sub-nanomolar clinical compounds and weaker tool compounds, offering a different dynamic range for studies where near-complete receptor saturation is not desired [1].
| Evidence Dimension | NK1 Receptor Binding Affinity |
|---|---|
| Target Compound Data | Ki = 251 nM |
| Comparator Or Baseline | Aprepitant (Ki = 0.1 nM / 3 nM); Vofopitant (Ki = 0.0251 nM); Spantide I (Ki = 230 nM) |
| Quantified Difference | ~2,500 to 10,000-fold less potent than Aprepitant/Vofopitant; ~1.1-fold less potent than Spantide I |
| Conditions | Radioligand binding assay against human NK1 receptor |
Why This Matters
For researchers studying NK1R-Tr dependent tumor biology, ASN-1377642's 251 nM Ki value provides a moderate-affinity starting point, distinct from ultra-high affinity clinical compounds, which allows for dose-response studies with a less steep slope in the 100 nM - 1 µM range .
- [1] BindingDB. Entry for BDBM50408664 (Vofopitant). View Source
